

Application Note: Spectrophotometric Determination of Palladium(II) with o-Methoxyphenyl Thiourea

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Methoxyphenyl)thiourea

Cat. No.: B1300152

[Get Quote](#)

AN-PD-MPT-001

Abstract

This application note details a simple, sensitive, and rapid solvent extraction method for the spectrophotometric determination of trace amounts of palladium(II) using o-methoxyphenyl thiourea (OMePT). The method involves the formation of a stable yellow-colored complex between palladium(II) and OMePT in a hydrochloric acid medium. This complex is then extracted into chloroform and its absorbance is measured. The protocol is suitable for the determination of palladium in various samples, including multi-component mixtures and synthetic alloys.^{[1][2][3]}

Principle

Palladium(II) ions react with o-methoxyphenyl thiourea in an acidic solution to form a stable 1:1 metal-to-ligand complex.^{[1][2][3]} This yellow-colored Pd(II)-OMePT complex is quantitatively extracted from the aqueous phase into an organic solvent, chloroform. The absorbance of the complex in the organic phase is measured at its wavelength of maximum absorption (λ_{max}), which is 325 nm.^{[1][2][3]} The concentration of palladium(II) is then determined by referencing the measured absorbance against a standard calibration curve, as the complex adheres to Beer's law within a specified concentration range.^{[1][2]}

Quantitative Data Summary

The analytical parameters for the spectrophotometric determination of Palladium(II) with o-Methoxyphenyl Thiourea are summarized in the table below.

Parameter	Value	Reference
Wavelength of Max. Absorbance (λ_{max})	325 nm	[1] [2] [3]
Optimal Acidity	1.0 - 8.0 mol L ⁻¹ Hydrochloric Acid	[2]
Extraction Solvent	Chloroform	[1] [2]
Equilibration (Shaking) Time	10 seconds	[1] [2] [3]
Complex Stoichiometry (Pd:OMePT)	1:1	[1] [2] [3]
Complex Stability	> 72 hours	[1] [2] [3]
Beer's Law Range	Up to 15.0 $\mu\text{g}/\text{mL}$	[1] [2] [3]
Molar Absorptivity	$3.38 \times 10^3 \text{ L mol}^{-1} \text{ cm}^{-1}$	[1] [2] [3]
Sandell's Sensitivity	0.031 $\mu\text{g cm}^{-2}$	[1] [2] [3]

Experimental Protocols

1. Reagents and Solutions

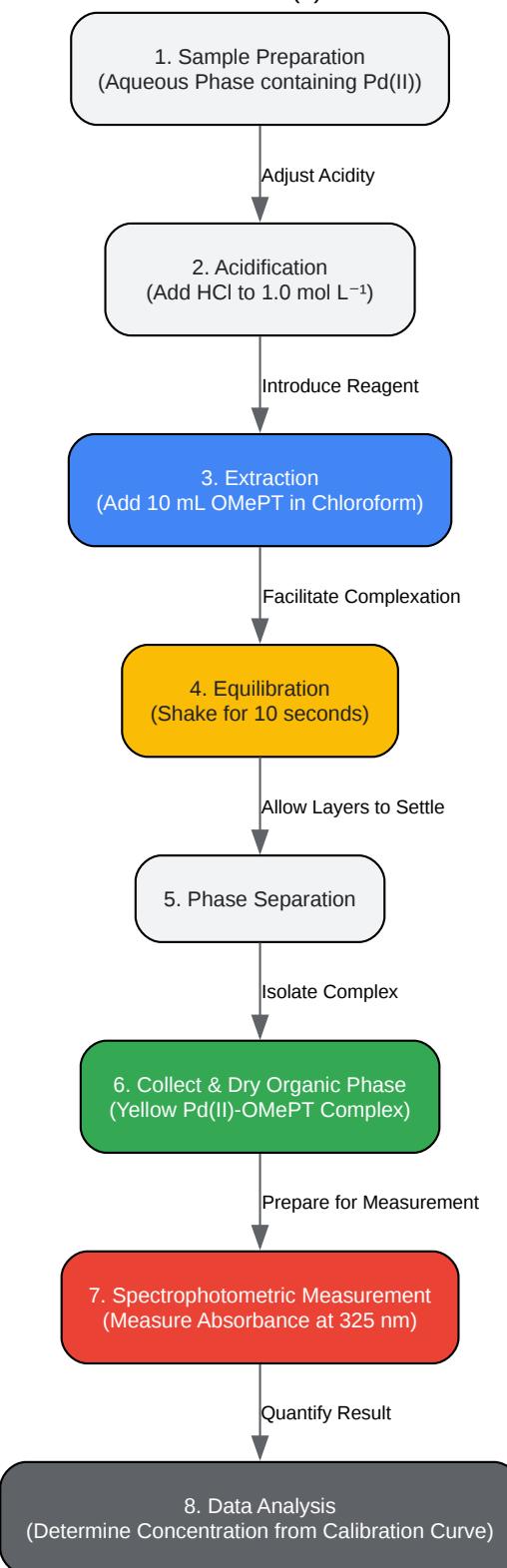
- Standard Palladium(II) Stock Solution (1 g/L): Prepare by dissolving 1.0 g of palladium(II) chloride (PdCl_2) in 1.0 mol L⁻¹ hydrochloric acid and diluting to 250 mL in a calibrated flask with distilled water. Standardize using a gravimetric method.[\[1\]](#)
- Working Palladium(II) Solution (e.g., 75 $\mu\text{g}/\text{mL}$): Prepare by appropriate dilution of the standard stock solution with distilled water.[\[1\]](#)
- o-Methoxyphenyl Thiourea (OMePT) Reagent ($1.0 \times 10^{-4} \text{ mol L}^{-1}$): Prepare the OMePT ligand using the method reported by Frank and Smith. Dissolve the required amount of

synthesized OMePT in chloroform to prepare the working reagent solution.[1]

- Hydrochloric Acid (HCl): Use analytical grade concentrated HCl to prepare solutions of the required molarity (e.g., 1.0 mol L^{-1}).
- Chloroform: Use analytical grade chloroform as the extraction solvent.[1][2]
- Anhydrous Sodium Sulphate: For drying the organic phase after extraction.[2]

2. Instrumentation

- A UV-Visible Spectrophotometer is required for absorbance measurements.
- A pH meter or appropriate indicators for adjusting acidity.
- Separatory funnels (125 mL) for the solvent extraction process.[2]


3. General Procedure for Palladium(II) Determination

- Sample Preparation: Take an aliquot of the sample solution containing palladium(II) (within the Beer's law range) in a 125 mL separatory funnel.
- Acidification: Add a sufficient amount of hydrochloric acid to achieve a final concentration of 1.0 mol L^{-1} .[1][2][3] Adjust the total volume of the aqueous phase with distilled water.
- Extraction: Add 10 mL of $1.0 \times 10^{-4} \text{ mol L}^{-1}$ OMePT in chloroform to the separatory funnel. [2]
- Equilibration: Shake the funnel vigorously for 10 seconds to ensure complete complexation and extraction.[1][2][3]
- Phase Separation: Allow the two phases (aqueous and organic) to separate.
- Collection of Organic Phase: Collect the lower organic phase (chloroform layer), which contains the yellow-colored Pd(II)-OMePT complex. Dry the collected organic phase by passing it over anhydrous sodium sulphate.[2]

- Final Volume Adjustment: Adjust the final volume of the organic phase to 10 mL with chloroform in a calibrated flask.[1][2]
- Spectrophotometric Measurement: Measure the absorbance of the yellow-colored complex at 325 nm against a reagent blank.[1][2][3] The reagent blank is prepared by following the same procedure but without the palladium(II) sample.
- Quantification: Determine the concentration of palladium(II) in the sample by comparing the absorbance value with a pre-established calibration curve.

Method Workflow

Workflow for Palladium(II) Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the extraction and spectrophotometric determination of Palladium(II).

Applications and Interferences

- Applications: This method has been successfully applied to determine palladium(II) in various synthetic mixtures corresponding to alloys such as jewellery alloys, low-melting dental alloys, and Pd-Cu alloys.[1][2] It is also effective for separating palladium from associated metal ions like Mn(II), Mo(VI), W(VI), Mg(II), and Co(II).[1]
- Interferences: The method is noted to be free from a large number of interferences from common cations and anions, enhancing its selectivity for palladium.[1][2][3] For specific cases, such as the presence of Co(II), masking agents like EDTA can be employed to prevent interference.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Development of a reliable method for the spectrophotometric Determination of Palladium(II) with o-Methoxyphenyl Thiourea: Separation of palladium from associated metal ions [scielo.org.za]
- 2. journals.co.za [journals.co.za]
- 3. Development of a reliable method for the spectrophotometric Determination of Palladium(II) with o-Methoxyphenyl Thiourea: Separation of palladium from associated metal ions [scielo.org.za]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Determination of Palladium(II) with o-Methoxyphenyl Thiourea]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1300152#spectrophotometric-determination-of-palladium-ii-with-methoxyphenyl-thiourea>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com